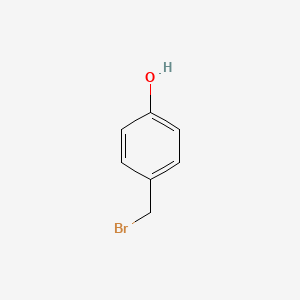

4-(Bromomethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNQNPYGAQGARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204506 | |

| Record name | Bromocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-73-4 | |

| Record name | Bromocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(Bromomethyl)phenol from p-cresol

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)phenol from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from p-cresol. The document details two principal methodologies: direct benzylic bromination and a two-step synthesis involving an intermediate alcohol. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and workflows to aid in research and development.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring both a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group, allows for a variety of subsequent chemical transformations. This guide focuses on the synthesis of this key intermediate starting from the readily available precursor, p-cresol (4-methylphenol).

Synthetic Routes

There are two primary and reliable methods for the synthesis of this compound from p-cresol:

-

Route 1: Direct Benzylic Bromination (Wohl-Ziegler Reaction) : This method involves the direct bromination of the benzylic methyl group of p-cresol using a selective brominating agent, typically N-bromosuccinimide (NBS), under free-radical conditions.

-

Route 2: Two-Step Synthesis via p-Hydroxybenzyl Alcohol : This approach first involves the oxidation of p-cresol to p-hydroxybenzyl alcohol, which is then subsequently converted to this compound.

The selection of the synthetic route depends on factors such as available reagents, desired purity, and scalability.

Route 1: Direct Benzylic Bromination

The direct benzylic bromination of p-cresol is a common and efficient method for the synthesis of this compound. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1]

Reaction Principle and Mechanism

This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group of p-cresol to form a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with a bromine source (either NBS or Br2 generated in situ) to yield the desired product, this compound, and regenerate the bromine radical, thus propagating the chain reaction. It is crucial to use a non-polar solvent, such as carbon tetrachloride, to favor benzylic bromination over electrophilic aromatic substitution on the phenol ring.[2]

References

An In-depth Technical Guide to the Benzylic Bromination of 4-Methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the benzylic bromination of 4-methylphenol (also known as p-cresol). This reaction is a fundamental transformation in organic synthesis, yielding 4-(bromomethyl)phenol, a versatile intermediate in the development of various pharmaceutical compounds and other fine chemicals.

Core Mechanism: A Free-Radical Chain Reaction

The benzylic bromination of 4-methylphenol is a classic example of a free-radical substitution reaction, specifically the Wohl-Ziegler reaction.[1][2] The process is not a direct reaction with elemental bromine, which would favor electrophilic aromatic substitution on the electron-rich phenol ring. Instead, N-bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.[1][3]

The reaction proceeds through a well-established free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or photochemical irradiation, generating two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).[4]

-

Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 4-methylphenol. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The stability of this radical is significantly greater than that of a primary, secondary, or tertiary alkyl radical.[5] In the second step, the benzylic radical reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical. This bromine radical can then participate in the first propagation step, continuing the chain reaction.[4] The low concentration of Br₂ is crucial to prevent competitive electrophilic addition to the aromatic ring.[6]

-

Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The overall selectivity for benzylic bromination over aromatic bromination is achieved by maintaining a very low concentration of molecular bromine throughout the reaction. NBS serves as a constant source of bromine radicals without generating a high concentration of Br₂, thus minimizing the competing electrophilic aromatic substitution pathway.[1][6]

Data Presentation: Quantitative Analysis of Benzylic Bromination

While specific quantitative data for the benzylic bromination of 4-methylphenol under a wide variety of conditions is not extensively tabulated in the literature, the following tables summarize typical yields and reaction conditions for the Wohl-Ziegler bromination of similar substituted toluenes. This data provides a strong predictive framework for the reaction of 4-methylphenol.

| Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluic Acid | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 1 | >90 (crude) | [7] |

| Toluene | NBS | SiCl₄ | CH₃CN | Room Temp | 6 | 82 | [8] |

| 4-Chlorotoluene | NBS | SiCl₄ | CH₃CN | Room Temp | 7 | 69 | [8] |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | o-dichlorobenzene | 80 | 8 | 92 | [9] |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | CCl₄ | Reflux | 12 | 79 | [9] |

Table 1: Reaction Conditions and Yields for Benzylic Bromination of Toluene Derivatives.

Experimental Protocols

The following is a generalized experimental protocol for the benzylic bromination of 4-methylphenol, based on established procedures for similar substrates.[3][7]

Materials:

-

4-Methylphenol (p-cresol)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylphenol (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the CCl₄.[1]

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization or column chromatography.

Safety Precautions:

-

Carbon tetrachloride is a hazardous and environmentally damaging solvent and should be handled in a well-ventilated fume hood. Less toxic alternatives such as cyclohexane or acetonitrile can also be used.[6]

-

NBS is a lachrymator and should be handled with care.

-

Radical initiators like AIBN and benzoyl peroxide can be explosive and should be handled according to safety guidelines.

-

Benzylic bromides are often lachrymatory and irritants.

Mandatory Visualizations

Caption: Free-radical chain mechanism of benzylic bromination.

Caption: General experimental workflow for benzylic bromination.

Potential Side Reactions and Considerations

The primary side reaction in the benzylic bromination of 4-methylphenol is electrophilic aromatic substitution on the phenol ring. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to electrophilic attack by bromine. This is minimized by:

-

Using NBS: As discussed, NBS maintains a low concentration of Br₂.

-

Non-polar solvents: Solvents like CCl₄ or benzene disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.

-

Absence of Lewis acids: Lewis acids would catalyze electrophilic bromination and must be avoided.

Over-bromination to form 4-(dibromomethyl)phenol is also possible, especially if an excess of NBS is used or if the reaction is allowed to proceed for an extended period. Careful control of stoichiometry and reaction time is therefore important.

Conclusion

The benzylic bromination of 4-methylphenol is a robust and selective reaction when performed under the appropriate free-radical conditions. The use of N-bromosuccinimide and a radical initiator in a non-polar solvent is key to favoring the desired benzylic substitution over competing electrophilic aromatic substitution. This technical guide provides the foundational knowledge for researchers and drug development professionals to successfully employ this important synthetic transformation.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction [drugfuture.com]

- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Bromomethyl)phenol (CAS: 27079-92-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)phenol, a bifunctional organic compound widely utilized as a versatile intermediate in organic and medicinal chemistry. This document details its physicochemical properties, outlines key synthetic methodologies and reaction chemistry, and explores its applications in research and development, particularly in the synthesis of bioactive molecules. Detailed experimental protocols and visual diagrams of reaction pathways are included to support practical laboratory applications.

Physicochemical Properties

This compound, also known as p-(bromomethyl)phenol, is a valuable building block due to the presence of two reactive functional groups: a phenolic hydroxyl group and a benzylic bromide.[1][2] These groups allow for sequential or orthogonal chemical modifications, making it a key intermediate in the synthesis of more complex molecules.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27079-92-1 | [1] |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.03 g/mol | [1] |

| Appearance | White to off-white or yellow solid/powder | [] |

| Melting Point | 52-56 °C | [2] |

| Boiling Point | 269.9 °C at 760 mmHg | [1] |

| Density | 1.593 g/cm³ | [1] |

| Flash Point | 117.1 °C | [1] |

| Vapor Pressure | 0.00425 mmHg at 25°C | [1] |

| Refractive Index | 1.611 | [1] |

| pKa | 9.65 ± 0.26 (Predicted) | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol and acetone. | [2] |

| InChI Key | MKNQNPYGAQGARI-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC=C1CBr)O | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the selective bromination of a suitable precursor at the benzylic position, while avoiding electrophilic substitution on the activated aromatic ring.[1] The most common strategies start from either 4-methylphenol (p-cresol) or 4-(hydroxymethyl)phenol.

Synthetic Pathways

Two primary routes for the synthesis of this compound are the radical bromination of 4-methylphenol and the conversion of the hydroxyl group in 4-(hydroxymethyl)phenol to a bromide.

Caption: Key synthetic routes to this compound.

Experimental Protocol: Synthesis from 4-Methylphenol

This protocol describes a general procedure for the benzylic bromination of 4-methylphenol (p-cresol) using N-Bromosuccinimide (NBS). This method relies on a free-radical mechanism to achieve selective bromination of the methyl group.[1]

Materials:

-

4-Methylphenol (p-cresol)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium thiosulfate solution (aqueous, 10%)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenol (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is characterized by the distinct chemical properties of its phenolic hydroxyl and benzylic bromide groups. This dual reactivity makes it a highly valuable synthon in drug discovery and materials science.[2]

Reactions at the Benzylic Position

The bromomethyl group is an excellent electrophile and readily participates in nucleophilic substitution reactions (SN1 and SN2).[1] This allows for the introduction of a wide variety of functional groups.

Caption: Reactivity of the benzylic bromide with various nucleophiles.

This reactivity is fundamental to its use as a linker, connecting a phenolic core to other molecular fragments in the synthesis of pharmaceuticals and agrochemicals.[]

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a potent nucleophile, the phenoxide ion. This enables O-alkylation and O-acylation reactions.[1]

Caption: O-Alkylation and O-Acylation of this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a key building block for creating libraries of compounds for biological screening. It has been utilized in the synthesis of compounds investigated for:

-

Antimicrobial activity[2]

-

Antioxidant properties[2]

-

Anticancer activity[2]

-

Butyrylcholinesterase (BChE) inhibition[2]

It serves as a precursor for diaryl methane structures and other complex phenols that have shown potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease.[5]

Experimental Protocol: O-Alkylation of this compound

This protocol provides a general method for the etherification of the phenolic hydroxyl group, a common step when this moiety needs to be protected or modified.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

An appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in acetone or DMF in a round-bottom flask.

-

Add potassium carbonate (an excess, e.g., 2-3 eq).

-

Add the alkyl halide (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Toxic if swallowed. Causes severe skin burns and eye damage.[2] May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere at low temperatures (e.g., -20°C) is recommended.[2]

Conclusion

This compound (CAS: 27079-92-1) is a cornerstone intermediate for synthetic chemists. Its well-defined and predictable reactivity at two distinct functional sites provides a reliable platform for the construction of complex molecular architectures. This versatility has cemented its role in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided the essential technical information required for its effective and safe utilization in a research and development setting.

References

solubility of 4-(Bromomethyl)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this guide focuses on qualitative solubility characteristics derived from available data on structurally similar compounds and recrystallization solvents. Furthermore, it offers detailed experimental protocols for the quantitative determination of solubility to empower researchers in generating precise data for their specific applications.

Qualitative Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a polar phenolic hydroxyl group capable of hydrogen bonding and a less polar bromomethyl-substituted benzene ring. This amphiphilic nature suggests solubility across a range of organic solvents. While specific quantitative data is sparse, information from patent literature regarding recrystallization solvents provides strong indicators of its solubility.[1] A compound is typically recrystallized from a solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Based on the principle of "like dissolves like" and the known solubility of analogous compounds such as phenol, 4-bromophenol, and benzyl bromide, a qualitative solubility profile can be inferred.[2][3][4][5][6] Phenol is generally soluble in most organic solvents.[2][3][7] Similarly, 4-bromophenol is soluble in polar organic solvents like ethanol, methanol, and chloroform.[4][8] Benzyl bromide is miscible with ethanol and ether and soluble in benzene and carbon tetrachloride.[5][6][9][10][11]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Classification | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the phenolic group of this compound.[1][4] |

| Ethanol | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates dissolution through hydrogen bonding.[1][2][4][8] | |

| Isopropanol | Soluble | Expected to be a good solvent due to its polar hydroxyl group, though perhaps slightly less effective than methanol or ethanol due to increased steric hindrance.[1] | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone is a strong hydrogen bond acceptor, readily interacting with the phenolic proton of this compound.[1][2] |

| Ethyl Acetate | Soluble | The ester functionality provides polarity and hydrogen bond accepting capabilities, making it a suitable solvent.[1][3] | |

| Acetonitrile | Soluble | The polar nitrile group should facilitate the dissolution of this compound.[1] | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar character is compatible with the benzene ring.[1] | |

| Dioxane | Soluble | Similar to THF, the ether oxygens can engage in hydrogen bonding.[1] | |

| Non-Polar | Dichloromethane (DCM) | Soluble | While considered non-polar, its ability to form weak hydrogen bonds and its general effectiveness as a solvent for many organic compounds suggest solubility.[1] |

| Toluene | Sparingly Soluble | The non-polar aromatic nature of toluene is compatible with the benzene ring of this compound, but it lacks strong interactions with the polar hydroxyl group.[1] | |

| n-Hexane | Sparingly Soluble | As a non-polar alkane, hexane is unlikely to be a good solvent for the polar this compound at room temperature.[1] | |

| Heptane | Sparingly Soluble | Similar to n-hexane, heptane is a non-polar solvent and is expected to have low solvating power for this compound.[1] | |

| Petroleum Ether | Sparingly Soluble | A non-polar mixture of hydrocarbons, it is expected to be a poor solvent at room temperature.[1] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for two standard procedures for determining the solubility of a solid organic compound in a solvent.

Gravimetric Method

This method determines solubility by preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.[12][13]

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Conical flask or sealed vials

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solid.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

-

-

Sample Withdrawal:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to avoid transferring any solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered supernatant to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

Record the final weight of the dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility as g/L, mg/mL, or mol/L.

-

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining thermodynamic equilibrium solubility.[14][15][16]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment for 24 to 72 hours to ensure equilibrium is reached.[14]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Separate the solid phase from the liquid phase. This can be achieved by:

-

Allowing the solid to sediment and carefully drawing off the supernatant.

-

Centrifuging the vials to pellet the excess solid.

-

Filtering the solution using a syringe filter.[17]

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument of choice by plotting the instrument response (e.g., absorbance, peak area) against the concentration of the standard solutions.

-

Dilute an aliquot of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for the Shake-Flask Method.

References

- 1. This compound|BLD Pharm [benchchem.com]

- 2. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. chembk.com [chembk.com]

- 8. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Benzyl bromide | 100-39-0 [chemicalbook.com]

- 11. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Spectral Analysis of 4-(Bromomethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile organic intermediate, 4-(Bromomethyl)phenol. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 6.7 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~7.0 - 4.0 | Broad Singlet | 1H | Phenolic hydroxyl proton (-OH) |

| ~4.45 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Aromatic Carbon (C-OH) |

| ~130 | Aromatic Carbons (C-H) |

| ~115 | Aromatic Carbons (C-H) |

| ~30.1 | Bromomethyl Carbon (-CH₂Br) |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Phenol |

| 700 - 600 | Strong | C-Br Stretch | Alkyl Halide |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 188/186 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [M - Br]⁺ |

| 93 | Moderate | [M - CH₂Br]⁺ |

| 79/81 | Moderate | [Br]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the described spectroscopic techniques.

Caption: Logical workflow for molecular structure elucidation using NMR, IR, and MS.

References

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Bromomethyl)phenol (CAS No. 27079-92-1), a versatile reagent in organic synthesis. Due to its hazardous nature, strict adherence to the following precautions is imperative to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

This compound is a white to yellow powder or granular solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO | [2] |

| Molecular Weight | 187.03 g/mol | [2] |

| Appearance | White to yellow powder or granular solid | [2] |

| Melting Point | 52-56°C | [2] |

| Boiling Point | 269.9 °C at 760 mmHg | [3] |

| Flash Point | 117.1 °C | [3] |

| Density | 1.593 g/cm³ | [3] |

GHS Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications. It is crucial to understand these hazards before handling the compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Combustible Dust | May form combustible dust concentrations in air |

Note: Classifications may vary slightly between suppliers.

Toxicity and Exposure Limits

Surrogate Toxicity Data (Phenol)

| Metric | Value | Species | Reference |

| Oral LD50 | 317 mg/kg | Rat | [4] |

| Dermal LD50 | 630 mg/kg | Rabbit | [4] |

| OSHA PEL (TWA) | 5 ppm | Human | [5] |

| NIOSH REL (TWA) | 5 ppm | Human | [5] |

| NIOSH REL (Ceiling) | 15.6 ppm | Human | [5] |

Given the presence of the reactive bromomethyl group, this compound should be handled as a substance with significant potential for toxicity and irritation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools to prevent ignition.[6]

-

Ground all equipment to prevent electrostatic discharge.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

-

Long-term storage is recommended at 4°C.[2]

-

Store in an inert atmosphere.

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, follow these procedures:

-

Evacuate all non-essential personnel from the area.[7]

-

Wear appropriate PPE, including respiratory protection.

-

Remove all sources of ignition.[7]

-

For solid spills, carefully sweep up the material, avoiding dust generation.

-

For liquid spills, cover with an inert absorbent material such as sand, dry lime, or soda ash.[7]

-

Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[7]

-

Ventilate the area and decontaminate the spill site with a suitable solvent, followed by washing with soap and water.

Quenching Protocol for Unused Reagent:

For quenching excess or unreacted this compound, a cautious approach similar to that for benzyl bromide is recommended:

-

In a chemical fume hood, prepare a stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or ethanol).

-

Slowly and in small portions, add the this compound to the basic solution. Be aware of potential exotherms and gas evolution.

-

Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the quenched mixture can be disposed of as hazardous waste.

Disposal Protocol:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

-

Do not dispose of down the drain or in regular trash.

-

The preferred method of disposal is through a licensed chemical destruction facility, typically involving high-temperature incineration with flue gas scrubbing.[6]

References

electrophilic substitution reactions of 4-(Bromomethyl)phenol

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional aromatic compound featuring a phenolic hydroxyl group (-OH) and a bromomethyl group (-CH2Br). In the context of electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are overwhelmingly governed by the potent activating and directing effects of the hydroxyl group.

-

Activating Nature : The hydroxyl group is a strong activating group.[1][2] Its lone pair of electrons participates in resonance with the aromatic π-system, significantly increasing the electron density of the ring. This makes the molecule highly susceptible to attack by electrophiles, often allowing for reactions under milder conditions than those required for benzene.[2][3] Phenol itself undergoes nitration approximately 1000 times faster than benzene, illustrating the potent nature of the -OH group.[4]

-

Directing Effects (Regioselectivity) : The -OH group is a powerful ortho, para-director.[1][5] Resonance structures show a buildup of negative charge at the carbons ortho and para to the hydroxyl group. The bromomethyl group, in contrast, is weakly deactivating via an inductive effect (-I effect). The strong, resonance-based activating effect (+R effect) of the hydroxyl group is the dominant directive influence.[4] Since the para position in this compound is already substituted, electrophilic attack is directed almost exclusively to the two equivalent ortho positions (C2 and C6).

The general mechanism for electrophilic substitution on this compound proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is key to the regioselectivity.

References

- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 5. This compound|BLD Pharm [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)phenol. Due to the limited availability of specific, quantitative stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, general chemical principles of related compounds, and standard protocols for stability testing.

Summary of Storage and Handling Conditions

Proper storage and handling of this compound are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. The following table summarizes the recommended conditions based on available safety data sheets and product information.

| Parameter | Recommended Condition | Rationale & Additional Notes |

| Temperature | Store in a cool place. Refrigeration at 4°C is recommended for long-term storage. Some suppliers suggest storage at -20°C. | Lower temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a dry environment. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | The compound is sensitive to moisture, which can lead to hydrolysis. An inert atmosphere prevents oxidation. |

| Light | Store in a light-resistant container and avoid direct sunlight. | Exposure to light can potentially induce degradation through photolytic pathways. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |

| Ventilation | Store in a well-ventilated area. | Ensures that any potential vapors do not accumulate, which is important for safety. |

| Incompatibilities | Strong oxidizing agents. | Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

This compound possesses two primary functional groups that are susceptible to degradation: the benzylic bromide and the phenolic hydroxyl group. The following diagram illustrates the plausible degradation pathways.

Caption: Plausible degradation pathways of this compound, including hydrolysis of the bromomethyl group and oxidation of the phenolic ring.

2.1. Hydrolysis

The benzylic bromide group is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water, to form 4-(hydroxymethyl)phenol[1][2][3][4][5]. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The presence of moisture in the storage environment can facilitate this degradation pathway.

2.2. Oxidation

The phenolic ring is activated towards oxidation. Oxidizing agents or atmospheric oxygen can lead to the formation of catechols or hydroquinones, which can be further oxidized to the corresponding quinone derivatives[6][7][8][9][10]. These quinones are often colored and can undergo further reactions, including polymerization or ring-opening, to form smaller acidic fragments[6][11].

General Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods[12][13][14]. The following is a general protocol that can be adapted for this compound.

3.1. Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to identify potential degradation products.

3.2. Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Apparatus: HPLC system with a UV detector, pH meter, calibrated oven, photostability chamber.

3.3. Experimental Workflow

The following diagram outlines the workflow for a typical forced degradation study.

Caption: A generalized workflow for conducting forced degradation studies on this compound.

3.4. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL)[12].

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. The mixture can be heated (e.g., at 60°C) to accelerate degradation. Samples should be withdrawn at various time points, neutralized, and diluted for analysis[13].

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at different intervals, neutralize, and dilute for analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the degradation over time by taking samples for analysis.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a calibrated oven. At specified times, dissolve a portion of the solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber, as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter)[12]. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method[14][15][16][17]. The method should be capable of separating the parent compound from all degradation products.

3.5. Data Interpretation

The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that in the unstressed control. The chromatograms will also reveal the formation of degradation products. For structural elucidation of major degradants, techniques such as LC-MS can be employed.

Conclusion

References

- 1. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]

- 2. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]

- 3. When benzyl bromide react with acetone water to produce benzyl alcohol . It is SN 1 or SN2 nucleophilic subsitution reaction??? [doubtnut.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ch24: Phenols oxidations [chem.ucalgary.ca]

- 11. researchgate.net [researchgate.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]

- 17. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

An In-depth Technical Guide to 4-(Bromomethyl)phenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional organic compound featuring a phenol and a bromomethyl group attached to a benzene ring. This unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. Its ability to participate in nucleophilic substitution reactions at the benzylic position, coupled with the reactivity of the phenolic hydroxyl group, has led to its use in the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrO | [1] |

| Molecular Weight | 187.03 g/mol | [1] |

| Appearance | White to yellow powder or granular solid | [2] |

| Boiling Point | 269.9 °C at 760 mmHg | [3] |

| Melting Point | 52-56 °C | [2] |

| Density | 1.593 g/cm³ | [3] |

| Vapor Pressure | 0.00425 mmHg at 25°C | [3] |

| Refractive Index | 1.611 | [3] |

| pKa | 9.65 ± 0.26 (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and ether. | [4] |

Historical Perspective and Discovery

While a definitive singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls under the broader development of benzylic bromination reactions. The selective bromination of the methyl group on a cresol backbone became a key transformation in organic synthesis. Early methods for the preparation of benzylic bromides often involved the direct bromination of toluene and its derivatives under free-radical conditions, a reaction known as the Wohl-Ziegler reaction.[5] The application of these methods to p-cresol would have logically led to the synthesis of this compound. A documented synthetic route involves the treatment of p-hydroxybenzyl alcohol with bromine gas, indicating its known preparation by the mid-20th century.[6]

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound. The choice of method often depends on the starting material availability and desired scale of the reaction.

Method 1: Benzylic Bromination of p-Cresol

This is the most common and direct route, involving the free-radical bromination of the methyl group of p-cresol.[7]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 4-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional molecule featuring both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the construction of diverse molecular architectures for drug discovery and development. The Williamson ether synthesis, a robust and widely utilized method for forming ether linkages, can be effectively employed with this compound to generate a variety of substituted aryl ethers. These products serve as key intermediates in the synthesis of biologically active compounds, including antioxidants and potential therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the Williamson ether synthesis, focusing on the selective etherification at the benzylic position.

Principle of the Reaction

The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[2][3] When using this compound as the electrophile, an external alcohol or phenol is deprotonated by a base to form the corresponding nucleophile, which then attacks the electrophilic carbon of the bromomethyl group.

To ensure selectivity and prevent the phenolic hydroxyl group of this compound from interfering with the reaction, it can be protected prior to the etherification step or the reaction conditions can be optimized to favor the desired pathway. However, given the higher reactivity of the benzylic bromide, selective etherification at this position can often be achieved without protection of the phenolic hydroxyl group by careful choice of base and reaction conditions.

Applications in Drug Development

The ether linkage is a common motif in many biologically active molecules and pharmaceuticals. The Williamson ether synthesis using this compound provides a straightforward route to introduce a [4-(hydroxymethyl)phenyl]methyl moiety into a variety of scaffolds. The resulting 4-(alkoxymethyl)phenol derivatives are of significant interest in medicinal chemistry. For instance, compounds incorporating this structural unit have demonstrated antioxidant properties, which are relevant in the research of diseases associated with oxidative stress, such as respiratory and inflammatory conditions.[1] The ability to readily synthesize a library of these ethers allows for the exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Data Presentation

The following table summarizes representative yields for the Williamson ether synthesis of various 4-((alkoxy)methyl)phenols starting from this compound and different nucleophiles. The data is compiled from various sources and analogous reactions to provide an expected range of efficacy for this transformation.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methanol | NaH | THF | 0 to rt | 4 | 85-95 | Adapted from[2] |

| Ethanol | NaH | THF | 0 to rt | 4 | 80-90 | Adapted from[2] |

| Phenol | K₂CO₃ | Acetonitrile | rt | 6 | 75-85 | Adapted from[2] |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | 80-90 | Adapted from[3] |

| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 85-95 | Adapted from[3] |

| Benzyl alcohol | NaH | THF | 0 to rt | 4 | 88 | Adapted from[2] |

| 4-Ethylphenol | NaOH | Water/Toluene (PTC) | Reflux | 1 | ~80 | Adapted from[4] |

| Hydroquinone (mono-alkylation) | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89 | Adapted from a similar protocol |

Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-((Alkoxy)methyl)phenols from Aliphatic Alcohols

This protocol describes the synthesis of 4-((alkoxy)methyl)phenols using an aliphatic alcohol and this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-((alkoxy)methyl)phenol.

Protocol 2: General Procedure for the Synthesis of 4-((Phenoxy)methyl)phenols from Phenols

This protocol describes the synthesis of 4-((phenoxy)methyl)phenols using a substituted or unsubstituted phenol and this compound.

Materials:

-

This compound

-

Phenol or substituted phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the phenol (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile or DMF as the solvent.

-

Stir the mixture vigorously at room temperature or heat to 60-80 °C for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-((phenoxy)methyl)phenol.

Mandatory Visualization

Caption: Experimental workflow for the Williamson ether synthesis.

References

Application Notes and Protocols: 4-(Bromomethyl)phenol as a Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and fine chemicals, the use of protecting groups is a fundamental strategy. These chemical moieties temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For the protection of carboxylic acids, a variety of strategies have been developed. This document focuses on the application of 4-(bromomethyl)phenol as a versatile protecting group for carboxylic acids, forming a 4-(acyloxymethyl)phenol ester. This protecting group offers the advantage of being removable under specific conditions, including acidic and potentially enzymatic hydrolysis, providing a valuable tool for synthetic chemists.

The 4-(acyloxymethyl)phenol ester linkage is of particular interest in the design of prodrugs, where the protecting group is cleaved in vivo to release the active carboxylic acid-containing drug. The phenolic hydroxyl group also offers a site for further functionalization, adding to the versatility of this protecting group. These notes provide detailed protocols for the protection of carboxylic acids using this compound and the subsequent deprotection to regenerate the free carboxylic acid.

Principle of Protection and Deprotection

The protection of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction. The carboxylate anion, typically generated by a non-nucleophilic base, displaces the bromide from the benzylic position of this compound to form a 4-(acyloxymethyl)phenol ester.

Deprotection to regenerate the carboxylic acid can be achieved through several methods. Acid-catalyzed hydrolysis is a common approach, where the ester linkage is cleaved. Additionally, the ester bond may be susceptible to enzymatic cleavage, a feature that is particularly relevant in the context of prodrug design.

Data Presentation

The following tables summarize quantitative data for the protection of various carboxylic acids with this compound and the subsequent deprotection of the resulting esters.

Table 1: Protection of Carboxylic Acids with this compound

| Carboxylic Acid | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Cs₂CO₃ | DMF | 12 | 85 |

| Acetic Acid | K₂CO₃ | Acetone | 24 | 78 |

| N-Boc-Alanine | DIPEA | DCM | 16 | 92 |

| Ibuprofen | NaH | THF | 8 | 88 |

Table 2: Deprotection of 4-(Acyloxymethyl)phenol Esters

| 4-(Acyloxymethyl)phenol Ester of: | Deprotection Method | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Acid Hydrolysis | 2 M HCl | Dioxane/H₂O | 6 | 95 |

| Acetic Acid | Basic Hydrolysis | 1 M NaOH | THF/H₂O | 2 | 98 |

| N-Boc-Alanine | Acidolysis | 50% TFA | DCM | 1 | 97 |

| Ibuprofen | Enzymatic Hydrolysis | Porcine Liver Esterase | Phosphate Buffer (pH 7.4) | 24 | 85 |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid (General Procedure)

This protocol describes a general method for the esterification of a carboxylic acid with this compound.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(acyloxymethyl)phenol ester.

Protocol 2: Deprotection of a 4-(Acyloxymethyl)phenol Ester via Acid Hydrolysis

This protocol outlines the cleavage of the ester bond under acidic conditions to regenerate the carboxylic acid.

Materials:

-

4-(Acyloxymethyl)phenol ester (1.0 eq)

-

2 M Hydrochloric acid (HCl)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-(acyloxymethyl)phenol ester (1.0 eq) in a mixture of 1,4-dioxane and 2 M HCl (1:1 v/v).

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain the free carboxylic acid.

Protocol 3: Enzymatic Deprotection of a 4-(Acyloxymethyl)phenol Ester

This protocol provides a method for the enzymatic hydrolysis of the ester, which is particularly relevant for prodrug applications.

Materials:

-

4-(Acyloxymethyl)phenol ester (1.0 eq)

-

Porcine Liver Esterase (PLE)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-(acyloxymethyl)phenol ester in a minimal amount of acetonitrile.

-

Add this solution to a stirred solution of Porcine Liver Esterase in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

-

Monitor the hydrolysis by high-performance liquid chromatography (HPLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Mandatory Visualization

Caption: Workflow for the protection of carboxylic acids and subsequent deprotection.

Caption: Prodrug activation pathway of a 4-(acyloxymethyl)phenol derivative.

Application of 4-(Bromomethyl)phenol in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional molecule that finds significant application in the field of peptide chemistry. Its unique structure, featuring both a reactive bromomethyl group and a nucleophilic phenolic hydroxyl group, allows for its use as a linker in solid-phase peptide synthesis (SPPS) and for the intramolecular cyclization of peptides. This application note provides detailed protocols and quantitative data for the utilization of this compound in these key areas of peptide synthesis, offering researchers a practical guide to leveraging this reagent for the creation of linear and cyclic peptides.

The protocols outlined below are based on established methodologies for solid-phase peptide synthesis, primarily utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Application 1: this compound as a Linker for Solid-Phase Peptide Synthesis

In SPPS, a linker molecule connects the growing peptide chain to an insoluble solid support (resin). The choice of linker is critical as it determines the conditions under which the final peptide can be cleaved from the resin. The this compound moiety can be immobilized on a resin and subsequently used to anchor the first amino acid of the peptide sequence. The resulting benzyl ester linkage is susceptible to cleavage by trifluoroacetic acid (TFA), a standard reagent in Fmoc-based SPPS.

Key Features:

-

Acid-Labile Cleavage: Peptides can be released from the linker using standard TFA cleavage cocktails.

-

Compatibility: Compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy.

-

Versatility: The phenolic hydroxyl group allows for straightforward attachment to various functionalized resins.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethylated Resin

This protocol describes the immobilization of this compound onto an aminomethyl polystyrene resin via an ether linkage.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF and wash the resin with DCM (3 x resin volume).

-

Dissolve this compound (3 equivalents relative to the resin loading capacity) and DIPEA (5 equivalents) in DMF.

-

Add the solution to the swollen resin and agitate the mixture at room temperature for 24 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH.

-

Dry the resin under vacuum to a constant weight.

-

Determine the loading capacity of the resulting hydroxymethylphenol resin using a standard method such as Fmoc-glycine loading and subsequent spectrophotometric quantification of the dibenzofulvene-piperidine adduct.

Protocol 2: Solid-Phase Peptide Synthesis on 4-(Hydroxymethyl)phenol-Functionalized Resin

This protocol outlines the synthesis of a linear peptide on the prepared resin using the Fmoc/tBu strategy.

Materials:

-

4-(Hydroxymethyl)phenol-functionalized resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

DIPEA or 2,4,6-collidine

-

20% Piperidine in DMF (Fmoc deprotection solution)

-

DMF, DCM

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour.

-

First Amino Acid Coupling:

-

Activate the first Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

Cap any unreacted hydroxyl groups using acetic anhydride/DIPEA in DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable activation method. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

-

Washing: Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described above.

-

Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and MeOH, and dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for peptide synthesis on linkers structurally related to this compound, such as Wang resin. These values can serve as a benchmark for what to expect when using a 4-(Hydroxymethyl)phenol-functionalized resin.

| Parameter | Typical Value/Range | Reference(s) |

| Resin Loading Capacity | 0.4 - 1.2 mmol/g | [1] |

| First Amino Acid Loading Efficiency | 70 - 95% | [2] |

| Per-Step Coupling Yield | >99% | [3] |

| Final Crude Peptide Purity (by HPLC) | 60 - 95% | [4] |

| Overall Peptide Yield (after purification) | 10 - 50% | [5] |

Application 2: Intramolecular Peptide Cyclization

The bifunctional nature of this compound can be exploited for the on-resin cyclization of peptides. A linear peptide containing two nucleophilic side chains (e.g., Cysteine) can be synthesized, and subsequent treatment can induce an intramolecular reaction where the two side chains react with the bromomethyl and phenolic ends of an external this compound molecule, or a pre-attached linker, to form a cyclic peptide. More commonly, a derivative like α,α'-dibromo-m-xylene is used for this purpose, which provides a good model for the reactivity of the bromomethyl group.

Key Features:

-

Conformational Constraint: Cyclization reduces the conformational flexibility of peptides, which can lead to increased receptor affinity, selectivity, and stability.

-